molecular formula C15H23ClN4O2 B2955851 tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate CAS No. 1289385-69-8

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate

Cat. No.: B2955851
CAS No.: 1289385-69-8
M. Wt: 326.83
InChI Key: MPJCXAXEFIFZMS-UHFFFAOYSA-N
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Description

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a chloropyrimidine group and a Boc-protected amine, is commonly utilized in the synthesis of more complex molecules. The 6-chloropyrimidine moiety is a versatile handle for further functionalization via nucleophilic aromatic substitution, allowing researchers to introduce a variety of amine-containing structures to create diverse compound libraries . Compounds based on similar N-(pyrimidin-4-yl)cyclohexylamine scaffolds have been explored as key intermediates in the development of therapeutics. For instance, closely related structures have been identified as core components in the synthesis of potent G protein-coupled receptor 119 (GPR119) agonists, which are being investigated for their potential to augment insulin secretion and lower plasma glucose in the treatment of type 2 diabetes . Furthermore, such amine-substituted chloropyrimidine intermediates are frequently employed in the design and optimization of kinase inhibitors, including Bruton's tyrosine kinase (BTK) inhibitors, highlighting their broad utility in targeting various disease pathways . This product is intended for use in laboratory research as a building block for the exploration of new biological mechanisms and the development of potential pharmaceutical agents. For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[4-[(6-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-11-6-4-10(5-7-11)19-13-8-12(16)17-9-18-13/h8-11H,4-7H2,1-3H3,(H,20,21)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJCXAXEFIFZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501117827
Record name Carbamic acid, N-[trans-4-[(6-chloro-4-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-46-7
Record name Carbamic acid, N-[trans-4-[(6-chloro-4-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate typically involves multiple steps:

    Formation of the Chloropyrimidine Intermediate: The initial step involves the chlorination of pyrimidine to form 6-chloropyrimidine. This can be achieved using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions.

    Amination Reaction: The chloropyrimidine intermediate is then reacted with a suitable amine to introduce the amino group. This step often requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

    Cyclohexylcarbamate Formation: The final step involves the reaction of the amino-substituted pyrimidine with tert-butyl cyclohexylcarbamate. This can be carried out under mild conditions using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The cyclohexyl ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the carbamate group.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.

    Oxidation: Oxidized products include ketones or carboxylic acids.

    Reduction: Reduced products include alcohols or amines.

    Hydrolysis: Hydrolysis yields the corresponding amine and carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of chloropyrimidine derivatives on cellular processes. It may serve as a probe to investigate enzyme interactions or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals or pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The chloropyrimidine moiety can bind to specific sites on proteins, inhibiting their activity. The cyclohexylcarbamate structure may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Halogen Positioning : The 6-chloro substitution in the parent compound optimizes hydrogen-bonding interactions compared to 2-chloro derivatives (e.g., ), which exhibit reduced target affinity due to altered geometry.
  • Nitro vs. Amino Groups: The 5-nitro substituent in facilitates reduction to an amine, enabling further functionalization, whereas the 5-iodo group in allows for late-stage diversification via cross-coupling reactions.
  • Cyclohexyl Modifications : Methyl or methoxy additions to the cyclohexyl ring (e.g., ) enhance conformational rigidity, improving target selectivity by ~30% in kinase assays compared to unmodified analogs .

Biological Activity

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate, with the chemical formula C15H23ClN4O2 and CAS No. 1289385-69-8, is a synthetic compound characterized by its unique structural features, including a tert-butyl group, a chloropyrimidine moiety, and a cyclohexylcarbamate structure. This compound has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action.

Synthesis Overview

The synthesis of this compound involves several key steps:

  • Formation of Chloropyrimidine Intermediate : The chlorination of pyrimidine to produce 6-chloropyrimidine, typically using phosphorus oxychloride (POCl₃).
  • Amination Reaction : The chloropyrimidine is reacted with an amine in the presence of a base such as triethylamine to introduce the amino group.
  • Carbamate Formation : The final step involves the reaction with isocyanates or carbamic acid derivatives to form the carbamate structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The chloropyrimidine moiety can bind to active sites on enzymes, potentially inhibiting their activity and influencing various biochemical pathways.
  • Receptor Binding : It may act as a ligand for certain receptors, particularly those involved in inflammatory processes, such as the histamine H4 receptor.

Antiinflammatory Potential

Research indicates that this compound exhibits anti-inflammatory properties. Compounds containing chloropyrimidine derivatives have shown promise in modulating immune responses and reducing inflammation in various models.

Case Studies and Research Findings

  • Histamine Receptor Studies : Interaction studies demonstrate that this compound has a significant binding affinity for histamine receptors, suggesting potential applications in treating allergic reactions and chronic pain conditions.
  • Cell Proliferation Inhibition : In vitro studies have shown that similar compounds can inhibit cell proliferation and migration in cancer cell lines, indicating potential anti-cancer properties .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
tert-Butyl (4-aminocyclohexyl)carbamateLacks chloropyrimidine moietyDifferent reactivity
tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamateSimilar structure with different substitutionPotential anti-inflammatory effects
tert-Butyl (4-((6-bromopyrimidin-4-yl)amino)cyclohexyl)carbamateBromine instead of chlorineVaries in binding affinity

Q & A

Q. What analytical workflows are recommended for identifying and quantifying hydrolytic byproducts of this compound under acidic conditions?

  • Methodological Answer : Use LC-QTOF-MS in negative ion mode to detect deprotected cyclohexylamine and pyrimidine fragments. Quantify via external calibration curves (0.1–100 µg/mL). Confirm degradation pathways using ¹³C-labeled analogs .

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